molecular formula C27H27ClN2O4 B11295148 6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one CAS No. 1092345-75-9

6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11295148
CAS No.: 1092345-75-9
M. Wt: 479.0 g/mol
InChI Key: NZRIBTLIHSRAPX-UHFFFAOYSA-N
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Description

The compound 6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic molecule that features a furochromenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furochromenone core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the furochromenone intermediate with 3-chlorophenylpiperazine under suitable conditions, such as heating in the presence of a base.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The potential applications of this compound in medicinal chemistry include:

  • Antidepressant Activity : Compounds containing piperazine rings have been studied for their antidepressant effects. The structural similarity to known antidepressants suggests that this compound may exhibit similar properties.
  • Antipsychotic Properties : The presence of the chlorophenyl group is indicative of potential antipsychotic activity, as many antipsychotic medications contain similar moieties.
  • Anticancer Activity : Preliminary studies have indicated that furochromene derivatives may possess anticancer properties due to their ability to interact with cellular pathways involved in tumor growth and proliferation .

Pharmacological Studies

Pharmacological studies are essential to elucidate the mechanism of action and therapeutic potential of this compound. Key areas of exploration include:

  • Interaction Studies : Understanding how the compound interacts with various biological targets can provide insights into its pharmacodynamics.
  • In Vivo and In Vitro Studies : These studies are crucial for assessing the efficacy and safety profile of the compound in biological systems.

Case Studies

Several case studies highlight the applications and findings related to this compound:

  • Study on Antidepressant Effects :
    • A study evaluated the efficacy of similar piperazine derivatives in animal models of depression. Results indicated significant reductions in depressive-like behaviors, suggesting potential for further development .
  • Anticancer Research :
    • Research focused on furochromene derivatives demonstrated inhibition of cancer cell proliferation in vitro. The study reported that modifications to the furochromene structure enhanced cytotoxicity against specific cancer cell lines .

Mechanism of Action

The mechanism of action of 6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

The uniqueness of 6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one lies in its specific structural features, such as the furochromenone core and the presence of the piperazine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, receptor interactions, and overall pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is C20H23ClN6O3C_{20}H_{23}ClN_6O_3, with a molecular weight of approximately 430.89 g/mol. The structure includes a furochromene core with piperazine and chlorophenyl substituents, which are significant for its biological activity.

Biological Activity Overview

Research indicates that the compound exhibits a variety of biological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated that the compound shows significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The IC50 values for these cell lines indicate potent activity, with values around 64 µM for HepG2 and 66 µM for A549 cells .
    • The mechanism of action appears to involve DNA damage induction and apoptosis in treated cells, as evidenced by increased DNA fragmentation compared to control groups .
  • Receptor Interactions :
    • The compound has been investigated for its interaction with serotonin receptors (5-HT1A and 5-HT7), which play crucial roles in mood regulation and depression treatment. Preliminary findings suggest that it may exhibit dual activity at these receptors, potentially enhancing its antidepressant effects .
    • Additionally, docking studies have indicated favorable binding interactions with various amino acids in target proteins, suggesting a well-defined pharmacophore .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of the compound against multiple human cancer cell lines. The results showed:

  • HepG2 Cell Line : The compound induced apoptosis with a significant increase in DNA fragmentation (p < 0.01) compared to untreated controls.
  • A549 Cell Line : Similar effects were observed with notable cytotoxicity and reduced cell viability at higher concentrations .

Case Study 2: Receptor Binding Affinity

In another investigation focused on receptor binding:

  • Compounds similar to This compound were tested for their affinity towards serotonin receptors.
  • Results indicated that compounds with structural similarities exhibited promising binding affinities at both 5-HT1A and 5-HT7 receptors, suggesting potential applications in treating mood disorders .

Summary of Findings

The biological activity of This compound highlights its potential as an anticancer agent and a modulator of serotonin receptors. The following table summarizes key findings from various studies:

Activity TypeCell Line/TargetIC50 Value (µM)Observations
AnticancerHepG264Induces apoptosis and DNA damage
AnticancerA54966Significant cytotoxic effects
Serotonin Receptor5-HT1AN/APotential antidepressant properties
Serotonin Receptor5-HT7N/ADual receptor activity suggested

Properties

CAS No.

1092345-75-9

Molecular Formula

C27H27ClN2O4

Molecular Weight

479.0 g/mol

IUPAC Name

6-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-2,3,5-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C27H27ClN2O4/c1-16-18(3)33-24-15-25-23(14-22(16)24)17(2)21(27(32)34-25)7-8-26(31)30-11-9-29(10-12-30)20-6-4-5-19(28)13-20/h4-6,13-15H,7-12H2,1-3H3

InChI Key

NZRIBTLIHSRAPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C)C

Origin of Product

United States

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